molecular formula C8H4Cl3NO B14704663 2-Trichloromethyl-benzooxazole

2-Trichloromethyl-benzooxazole

Cat. No.: B14704663
M. Wt: 236.5 g/mol
InChI Key: BGPQOKSYBZUWLX-UHFFFAOYSA-N
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Description

2-Trichloromethyl-benzooxazole is a benzoxazole derivative featuring a trichloromethyl (-CCl₃) substituent at the 2-position of the fused aromatic heterocycle. Benzoxazole itself consists of a benzene ring fused to an oxazole ring (containing oxygen and nitrogen atoms).

Benzoxazole derivatives are widely studied for their pharmacological and industrial applications, including antimicrobial, anti-inflammatory, and UV-stabilizing properties .

Properties

Molecular Formula

C8H4Cl3NO

Molecular Weight

236.5 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4Cl3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H

InChI Key

BGPQOKSYBZUWLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethyl-benzooxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Scientific Research Applications

2-Trichloromethyl-benzooxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Features

Table 1: Substituent Effects on Key Properties
Compound Substituent(s) Key Properties Applications
2-Trichloromethyl-benzooxazole -CCl₃ at 2-position High lipophilicity, electron-withdrawing, potential thermal stability Agrochemicals, pharmaceuticals
2-Cyanoamine benzoxazole -CN and -NH₂ at 2-position Moderate polarity, reactive NH₂ group for further functionalization Intermediate for tetrazole synthesis
Benzotriazole derivatives -OH, -alkyl, -cyclohexyloxy UV absorption (280–400 nm), thermal resistance, antioxidant activity UV stabilizers, polymer additives
5-Substituted tetrazole-benzoxazole hybrids Tetrazole ring at 5-position Enhanced hydrogen bonding, antimicrobial activity Antibacterial/antifungal agents

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The bulky -CCl₃ group may hinder reactions at the 2-position, contrasting with smaller substituents like -CN or -NH₂, which facilitate further derivatization .

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